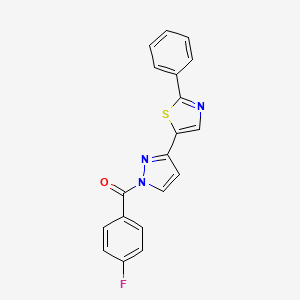

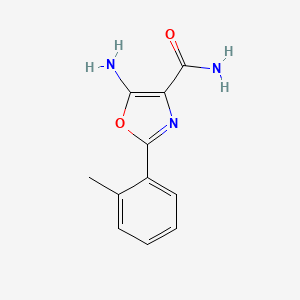

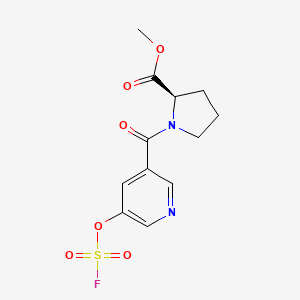

![molecular formula C17H17N5O3S3 B2492528 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 500202-78-8](/img/structure/B2492528.png)

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. It contains a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . This compound is part of a class of molecules that have been studied for their potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Anti-Glioblastoma Activity

Glioblastoma is an aggressive form of brain cancer with limited treatment options. Research has shown that this compound exhibits promising anti-glioblastoma activity . Further investigations into its mechanism of action and potential combination therapies could lead to novel treatments for this devastating disease.

Manganese-Catalyzed Oxidation

The compound’s structure contains a pyridine moiety, which makes it amenable to manganese-catalyzed oxidation. Researchers have successfully achieved the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant. This reaction occurs in water at 25 °C with high yield and excellent chemoselectivity . Such transformations are valuable in synthetic chemistry and drug discovery.

Cytotoxicity Studies

The compound’s cytotoxicity against glioblastoma cell lines, specifically U87-MG, has been evaluated. Understanding its impact on cancer cell viability and potential mechanisms of action can guide further drug development .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a phosphodiesterase 10A inhibitor, which could make it useful in the treatment of several neurodegenerative disorders . Additionally, more research could be done to fully elucidate its synthesis process, molecular structure, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S3/c18-15-14-11-2-1-3-12(11)27-16(14)22-17(21-15)26-8-13(23)20-9-4-6-10(7-5-9)28(19,24)25/h4-7H,1-3,8H2,(H,20,23)(H2,18,21,22)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWRJXCAZCZLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

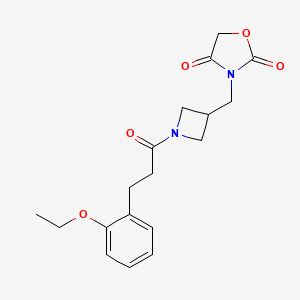

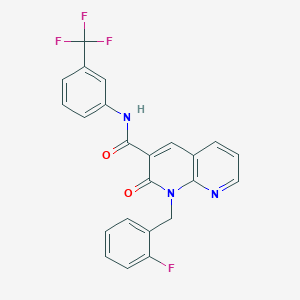

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)

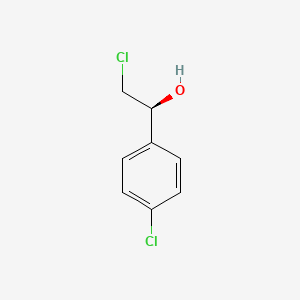

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)

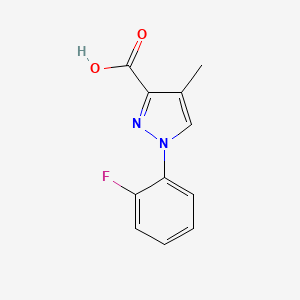

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

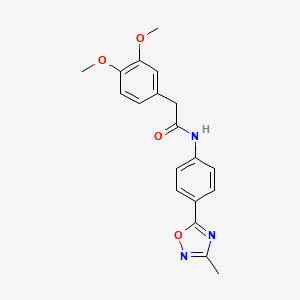

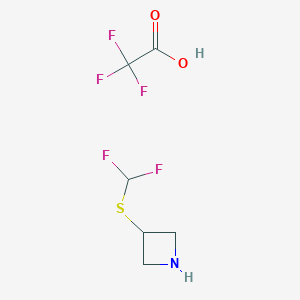

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)